molecular formula C12H12N2O2 B15325384 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

カタログ番号: B15325384
分子量: 216.24 g/mol
InChIキー: SZWOVCOXGZTOPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at the 3-position of the pyrazole ring and a 3-ethylphenyl substituent at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science . Its structural features make it a candidate for further derivatization, particularly in drug discovery programs targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

特性

分子式

C12H12N2O2

分子量

216.24 g/mol

IUPAC名

1-(3-ethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-9-4-3-5-10(8-9)14-7-6-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16)

InChIキー

SZWOVCOXGZTOPU-UHFFFAOYSA-N

正規SMILES

CCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O

製品の起源

United States

科学的研究の応用

Chemical Reactivity

The chemical reactivity of 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is due to the carboxylic acid and the nitrogen atoms in the pyrazole ring.

Biological Activities

Research indicates that 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities.

Pharmaceutical Applications

Derivatives of 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid are being researched for pharmaceutical use. Pyrazole-containing compounds have demonstrated antiproliferative activity against the human cervical cancer cell line Hela by inhibiting cell migration and EGFR tyrosine kinase inhibitory activity .

Agrochemical Applications

1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid has applications in agrochemicals.

Interaction Studies

Interaction studies often focus on its binding affinities with biological targets.

Structural Similarity

Several compounds share structural similarities with 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
5-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acidSimilar pyrazole structure with ethyl substitutionPotentially different biological activity profile
4-Benzoyl-1H-pyrazole-3-carboxylic acidBenzoyl group instead of ethylphenylStronger antibacterial activity reported
1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acidMethyl substitution on phenyl ringDifferent pharmacokinetic properties

作用機序

  • Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways.

  • Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune and inflammatory responses.

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties/Applications References
1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid 3-Ethylphenyl (1), COOH (3) 232.24 (calc.) Carboxylic acid, ethylphenyl Intermediate for drug synthesis
2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid Ethyl (2), phenyl (5), COOH (3) 216.24 Carboxylic acid, ethyl, phenyl Agrochemical research
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) 4-Fluorophenyl (1), 2-methoxyphenyl (5), COOH (3) 312.30 Fluorine, methoxy, carboxylic acid Enhanced binding affinity in drug candidates
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl (1), amino (3), COOH (4) 167.15 Amino, carboxylic acid, allyl Hydrogen bonding, solubility
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Chlorophenyl (1), dimethyl (3,5), COOH (4) 250.68 Chlorine, dimethyl, carboxylic acid Electron-withdrawing effects

Key Observations:

Substituent Position : The placement of substituents significantly impacts properties. For example, 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid (ethyl at pyrazole N2) exhibits different steric and electronic effects compared to 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid (ethyl on the phenyl ring) .

Amino Groups: The amino group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enhances solubility and interaction with biological targets .

Electronic Effects : Chlorine in 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid increases the acidity of the carboxylic acid group, influencing reactivity .

Key Findings:

  • Antitumor Activity : Diarylated pyrazole-3-carboxylic acids () show promise in cancer therapy by targeting metabolic pathways .
  • Antioxidant Potential: Benzoylphenyl derivatives () exhibit near-standard antioxidant activity, likely due to resonance stabilization of radicals .
  • Anti-Inflammatory Effects : Methoxy and fluorine substitutions (e.g., 11j in ) correlate with improved anti-inflammatory profiles .

準備方法

Traditional Multi-Step Synthesis

Pyrazole Ring Formation via Cyclocondensation

The foundational approach involves constructing the pyrazole core through cyclocondensation between 1-(3-ethylphenyl)hydrazine and β-keto esters or diketones. For example, reacting ethyl 3-oxobutanoate with 1-(3-ethylphenyl)hydrazine in refluxing ethanol (78°C, 12 h) generates the pyrazole intermediate, which is subsequently oxidized to introduce the carboxylic acid moiety. Early methods reported moderate yields (45–60%) due to competing side reactions, prompting optimization through solvent selection and temperature control.

Carboxylic Acid Functionalization

Post-cyclization, the 3-position carboxylic acid is introduced via hydrolysis of ester precursors. A two-step protocol achieves this:

  • Esterification : Treating the pyrazole intermediate with ethyl chloroformate in dichloromethane (0°C, 2 h) yields the ethyl ester.
  • Saponification : Hydrolysis using 2 M NaOH in methanol/water (1:1, 60°C, 6 h) produces the free carboxylic acid with 70–75% overall yield.
Table 1: Traditional Synthesis Optimization
Step Conditions Yield (%) Purity (%) Source
Cyclocondensation Ethanol, 78°C, 12 h 58 85
Esterification CH₂Cl₂, 0°C, 2 h 89 92
Saponification NaOH/MeOH/H₂O, 60°C, 6 h 82 95

One-Pot Synthesis from Arenes and Carboxylic Acids

Triflic Acid-Mediated Acylation

A breakthrough method eliminates intermediate isolation by combining arene acylation and pyrazole cyclization in a single vessel. The process involves:

  • Ketone Formation : Reacting 3-ethylacetophenone with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) at 40°C for 1 h to generate a β-diketone.
  • Cyclization : Adding hydrazine hydrate (80°C, 4 h) induces pyrazole ring closure, directly yielding the carboxylic acid after in situ hydrolysis.

This method achieves 78% yield with 94% purity, reducing reaction time from 18 h (traditional) to 5 h.

Solvent and Catalyst Screening

Optimization studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates, while Lewis acids like ZnCl₂ improve regioselectivity:

Table 2: One-Pot Synthesis Parameters
Parameter Optimal Value Yield Impact Source
Solvent DMF +12%
Catalyst ZnCl₂ (5 mol%) +15%
Temperature 80°C -3 h

Regiocontrolled Synthesis Using Trichloromethyl Enones

Trichloromethyl Enone Preparation

Trichloromethyl enones serve as versatile intermediates for introducing the carboxylic acid group. The protocol involves:

  • Enone Synthesis : Condensing 3-ethylacetophenone with trichloroacetyl chloride in the presence of triethylamine (0°C, 2 h).
  • Hydrazine Cyclization : Treating the enone with arylhydrazines (e.g., phenylhydrazine) in chloroform (reflux, 3 h) to form 1,3-regioisomers.

Using free hydrazines instead of hydrochlorides shifts selectivity to 1,5-regioisomers (86:14 ratio), demonstrating the critical role of hydrazine protonation state.

Carboxyalkyl Group Installation

The trichloromethyl group is converted to the carboxylic acid via methanolysis:

  • Methanolysis : Refluxing the trichloromethylpyrazole intermediate in methanol (16 h) replaces Cl₃C– with COOH, achieving 85% yield.
Table 3: Regioselectivity Control
Hydrazine Type Regioisomer Ratio (1,3:1,5) Yield (%) Source
Arylhydrazine HCl 97:3 91
Free Hydrazine 14:86 83

Industrial-Scale Processes

Claisen Condensation and CO₂ Acidification

A patented method optimizes yield and purity for kilogram-scale production:

  • Claisen Reaction : Ethyl difluoroacetoacetate is treated with sodium ethoxide (EtONa) in toluene (5–10°C, 45 min).
  • pH Control : Introducing CO₂ gas generates carbonic acid, lowering the pH to 5–7 and precipitating the sodium enolate.
  • Cyclization : Reacting the acidified intermediate with methylhydrazine in a toluene/water biphasic system (−10°C, 2 h) achieves 83.8% yield and 99.9% purity.

Two-Phase System Advantages

The biphasic toluene/water system minimizes byproduct formation (<0.2%) and enables efficient product isolation via crystallization.

Table 4: Industrial Process Metrics
Metric Value Source
Yield 83.8%
Purity 99.9%
Regioisomer Impurity 0.05%

Comparative Analysis of Methodologies

Yield and Scalability Tradeoffs

Traditional methods remain valuable for small-scale research (70–75% yield), while one-pot and industrial processes excel in throughput (78–83.8% yield). Regiocontrolled synthesis offers precision but requires stringent hydrazine handling.

Environmental and Cost Considerations

Industrial CO₂-mediated acidification reduces waste compared to mineral acid use, aligning with green chemistry principles. Trichloromethyl enone routes, though efficient, generate halogenated byproducts requiring specialized disposal.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
  • Storage : Keep in airtight containers at -20°C to prevent degradation.

What strategies improve aqueous solubility of this compound for in vivo studies?

Q. Advanced

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl esters hydrolyze in vivo) .
  • Nanoparticle Encapsulation : Use liposomes or PEGylated carriers to enhance bioavailability.
  • Co-solvents : Employ DMSO/PBS mixtures (≤10% DMSO) for intraperitoneal administration.

How do researchers assess the purity and stability of 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid?

Q. Basic

  • Purity : HPLC with >95% area under the curve; LC-MS to detect trace impurities.
  • Stability : Accelerated degradation studies under heat (40°C), humidity (75% RH), and UV light. Monitor via NMR for structural changes .

How does structural modification of the pyrazole core influence target binding affinity?

Q. Advanced

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability and receptor binding. For example, trifluoromethyl analogs show improved mTOR inhibition .
  • Positional Isomerism : 3-carboxylic acid derivatives exhibit stronger hydrogen bonding vs. 4-carboxylic acid isomers. Docking simulations (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 .

What are the recommended disposal methods for waste containing this compound?

Q. Basic

  • Chemical Waste : Collect in labeled containers and contract licensed disposal services.
  • Contaminated Materials : Autoclave glassware; incinerate organic waste at >800°C. Follow local regulations for halogenated compounds .

What computational methods predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Analyze binding stability to receptors (e.g., 100 ns simulations in GROMACS).
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • Docking Studies : Compare binding energies (ΔG) of analogs to identify high-affinity candidates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。